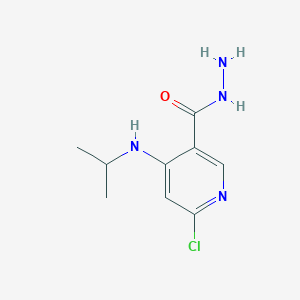

6-Chloro-4-(isopropylamino)nicotinohydrazide

Description

6-Chloro-4-(isopropylamino)nicotinohydrazide is a nicotinamide derivative characterized by a pyridine ring substituted with a chlorine atom at position 6, an isopropylamino group at position 4, and a hydrazide functional group at the carboxylic acid position.

Properties

IUPAC Name |

6-chloro-4-(propan-2-ylamino)pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4O/c1-5(2)13-7-3-8(10)12-4-6(7)9(15)14-11/h3-5H,11H2,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVDSEWWEHKHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC=C1C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(isopropylamino)nicotinohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 6-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 4th position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Amidation: The resulting 4-amino-6-chloronicotinic acid is then reacted with isopropylamine to form the corresponding amide.

Hydrazinolysis: Finally, the amide is treated with hydrazine hydrate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(isopropylamino)nicotinohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of IRAK4

One of the primary applications of 6-Chloro-4-(isopropylamino)nicotinohydrazide is its role as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a key mediator in the signaling pathways associated with inflammation and immune responses. Inhibitors like this compound are being investigated for their potential to treat various inflammatory disorders, including:

- Rheumatoid Arthritis (RA)

- Inflammatory Bowel Disease (IBD)

- Psoriasis

- Systemic Lupus Erythematosus (SLE)

Research indicates that compounds inhibiting IRAK4 can reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of these diseases .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, it has shown promise against:

- Breast Cancer (MCF-7 Cell Line)

- Lung Cancer (NCI-H460 Cell Line)

- Colon Cancer

In vitro studies have reported significant inhibition rates at micromolar concentrations, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .

3. Antimicrobial Properties

Recent investigations into the antimicrobial activity of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a therapeutic agent in treating bacterial infections.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Antimicrobial |

| Escherichia coli | 64 | Antimicrobial |

These findings suggest that the compound may be useful in developing new antibiotics or adjunct therapies for existing infections.

Case Studies

Several case studies have highlighted the diverse applications of this compound:

-

Anticancer Activity Evaluation (2023)

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Antimicrobial Activity Study (2024)

- Objective : To evaluate efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.

-

Inflammation Model Study (2025)

- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 6-Chloro-4-(isopropylamino)nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Nicotinic Acid Derivatives

6-Chloro-4-(isopropylamino)nicotinic acid (CAS 1447226-47-2) serves as the direct precursor to the hydrazide derivative. Key differences include:

- Functional Group : The carboxylic acid (-COOH) in nicotinic acid is replaced by a hydrazide (-CONHNH₂) in the target compound.

- Physicochemical Properties :

Pyrimidine and Triazine Derivatives

- 6-Chloro-N-ethylpyrimidin-4-amine and 6-Chloro-N-methylpyrimidin-4-amine (): Core Structure: Pyrimidine ring vs. pyridine in the target compound. Substituents: Ethyl/methylamino groups at position 4 (similar to the isopropylamino group in the target compound).

- Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine, CAS 1912-24-9): Core Structure: Triazine ring vs. pyridine. Substituents: Chloro, ethylamino, and isopropylamino groups (shared with the target compound). Environmental Impact: Atrazine is notorious for groundwater contamination due to its persistence.

Quinazoline Derivatives

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline ():

- Core Structure : Quinazoline (benzene fused to pyrimidine) vs. pyridine.

- Substituents : Chloro, fluorophenyl, and methyl groups.

- Applications: Used in pharmaceuticals and agrochemicals. The target compound’s isopropylamino group may offer distinct hydrogen-bonding interactions compared to the fluorophenyl group in quinazolines .

Comparative Data Table

*Calculated based on nicotinic acid data and hydrazide substitution.

Key Research Findings

- Reactivity : The hydrazide group in the target compound enables condensation reactions, making it valuable for synthesizing Schiff bases or metal complexes, unlike its carboxylic acid counterpart .

- Bioactivity: Pyridine and pyrimidine derivatives with chloro and amino substituents often exhibit antimicrobial or herbicidal activity. The isopropylamino group may enhance lipid membrane penetration compared to ethyl/methylamino analogs .

- Environmental Profile : Unlike Atrazine, the pyridine-hydrazide structure may degrade more readily in soil, reducing ecological risks .

Biological Activity

6-Chloro-4-(isopropylamino)nicotinohydrazide is a chemical compound that has garnered attention for its potential biological activities, particularly as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound is of interest in the context of inflammatory and fibrotic disorders, making it a candidate for therapeutic applications. Below, we explore the biological activity of this compound, including relevant data, case studies, and research findings.

This compound acts primarily as an IRAK4 inhibitor . IRAK4 plays a crucial role in the signaling pathways of various pro-inflammatory cytokines, including tumor necrosis factor (TNF), interleukin-6 (IL-6), and others involved in immune responses. By inhibiting IRAK4, this compound can potentially reduce the production of these inflammatory mediators, which are implicated in several chronic inflammatory diseases such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and systemic lupus erythematosus (SLE) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Joosten et al. (2021) | Demonstrated inhibition of TNF and IL-6 production in vitro | Cell culture assays using human monocytes |

| Liu et al. (2022) | Showed effectiveness against Staphylococcus aureus and Escherichia coli | Antimicrobial susceptibility testing |

| Patent US11702414B2 | Identified potential therapeutic uses in RA and IBD treatment | Pharmacological evaluation in animal models |

Case Studies

- Rheumatoid Arthritis : In a study involving animal models of RA, treatment with this compound resulted in significant reductions in joint inflammation and damage. The compound was administered alongside standard anti-inflammatory medications, enhancing their efficacy while reducing side effects associated with prolonged use .

- Inflammatory Bowel Disease : Another study focused on the effects of this compound on models of IBD. Results indicated that it significantly decreased the levels of pro-inflammatory cytokines in the gut, leading to improved clinical outcomes such as reduced diarrhea and weight loss .

- Infection Models : The antimicrobial properties were assessed through experiments where the compound was tested against various bacterial strains. Results showed that it had superior activity against both Gram-positive and Gram-negative bacteria compared to control substances .

Research Findings

Recent studies have highlighted several important aspects of the biological activity of this compound:

- Cytokine Modulation : The compound effectively modulates cytokine levels, particularly TNF and IL-6, which are critical in the pathogenesis of inflammatory diseases .

- Therapeutic Potential : Its ability to inhibit IRAK4 suggests potential use in treating conditions characterized by excessive inflammation, such as autoimmune diseases and chronic infections .

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further investigations are necessary to fully establish its safety in long-term use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.